2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine
CAS No.:
Cat. No.: VC17702363
Molecular Formula: C9H18F2N2O
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H18F2N2O |
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Molecular Weight | 208.25 g/mol |
IUPAC Name | 2,2-difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine |
Standard InChI | InChI=1S/C9H18F2N2O/c1-8-4-13(2-3-14-5-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3 |
Standard InChI Key | OGYZDPQOZLPMEX-UHFFFAOYSA-N |
Canonical SMILES | CC1CN(CCOC1)CC(CN)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
2,2-Difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine (PubChem CID: 130912498) is defined by the molecular formula C₉H₁₈F₂N₂O and a molecular weight of 208.25 g/mol . Its IUPAC name, 2,2-difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine, reflects the presence of a seven-membered 1,4-oxazepane ring (containing one oxygen and one nitrogen atom) substituted at position 6 with a methyl group, coupled to a propane backbone with two fluorine atoms at the C2 position and an amine group at C1 .
Table 1: Key Identifiers and Computed Properties
Property | Value |
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IUPAC Name | 2,2-difluoro-3-(6-methyl-1,4-oxazepan-4-yl)propan-1-amine |
Molecular Formula | C₉H₁₈F₂N₂O |
Molecular Weight | 208.25 g/mol |
SMILES | CC1CN(CCOC1)CC(CN)(F)F |
InChIKey | OGYZDPQOZLPMEX-UHFFFAOYSA-N |
Structural Analysis
The 1,4-oxazepane ring adopts a chair-like conformation, with the methyl group at position 6 introducing steric effects that influence ring puckering and intermolecular interactions . The difluoro propan-1-amine side chain exhibits a gem-difluoro configuration at C2, which enhances electronegativity and potential hydrogen-bonding capabilities. Computational models suggest that the fluorine atoms stabilize the molecule’s conformation through hyperconjugative interactions with adjacent carbon atoms .
Synthesis and Manufacturing
Purification and Characterization
Post-synthesis purification methods may include column chromatography or recrystallization from polar aprotic solvents. Structural validation would rely on ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). The absence of reported melting points or solubility data suggests that these properties remain uncharacterized in public databases .
Physicochemical and Spectral Properties
Computed Physicochemical Parameters
PubChem’s algorithms estimate a Topological Polar Surface Area (TPSA) of 42.5 Ų, indicating moderate permeability across biological membranes. The LogP value of 0.93 suggests balanced hydrophilicity and lipophilicity, favorable for drug-like molecules .
Spectral Predictions
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¹H NMR: Expected signals include a triplet for the geminal fluorines (δ 4.5–5.0 ppm), a multiplet for the oxazepane protons (δ 3.0–3.8 ppm), and a singlet for the methyl group (δ 1.2 ppm) .
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¹⁹F NMR: A single peak near δ -120 ppm would confirm the gem-difluoro configuration .
Challenges and Future Directions
Current limitations include the lack of in vitro/in vivo data and toxicity profiles. Future research should prioritize:
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Synthetic optimization to improve yield and scalability.
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Biological screening against therapeutic targets like proteases or GPCRs.
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Computational studies to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.
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